5-amino-1-methyl-1H-pyrazol-3-ol

Description

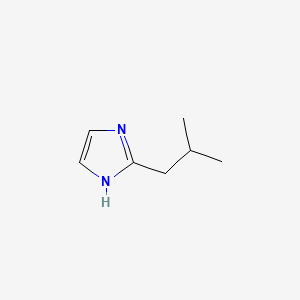

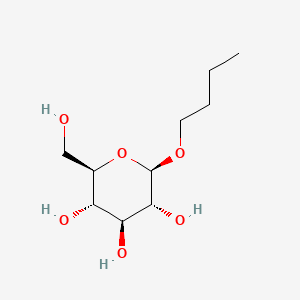

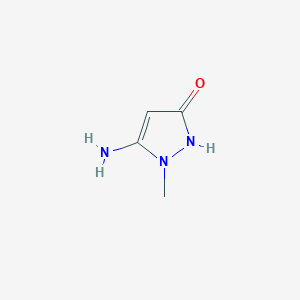

“5-amino-1-methyl-1H-pyrazol-3-ol” is a chemical compound with the molecular formula C4H7N3O . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions with amines . For instance, 5-amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .Molecular Structure Analysis

The molecular structure of “5-amino-1-methyl-1H-pyrazol-3-ol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has a molecular weight of 113.11800 .Chemical Reactions Analysis

Pyrazole derivatives, including “5-amino-1-methyl-1H-pyrazol-3-ol”, can participate in a variety of chemical reactions. For example, 5-amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield specific pyridine and chroman-4-one derivatives .Scientific Research Applications

Organic and Medicinal Synthesis

- Application Summary : 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis. They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

- Methods of Application : The methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results or Outcomes : The outcomes include the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Medicinal Chemistry

- Application Summary : Aminopyrazoles, including 5-amino-pyrazoles, are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

- Methods of Application : The methods involve the design and synthesis of aminopyrazole-based compounds studied as active agents in different therapeutic areas .

- Results or Outcomes : The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

Agrochemicals

- Application Summary : 5-Amino-pyrazoles are used as important raw materials and intermediates in the synthesis of agrochemicals .

- Methods of Application : The specific methods of application would depend on the particular agrochemical being synthesized. Generally, these compounds are used in various organic synthesis procedures .

- Results or Outcomes : The outcomes include the production of various agrochemicals that can be used for pest control, crop yield enhancement, and other agricultural applications .

Dyes

- Application Summary : 5-Amino-pyrazoles are used as important raw materials and intermediates in the synthesis of dyes .

- Methods of Application : The specific methods of application would depend on the particular dye being synthesized. Generally, these compounds are used in various organic synthesis procedures .

- Results or Outcomes : The outcomes include the production of various dyes that can be used in textiles, printing, and other industries .

Synthesis of Pyrazolopyridine Derivatives

- Application Summary : 5-Amino-pyrazoles can be used to synthesize pyrazolopyridine derivatives .

- Methods of Application : The specific methods of application would depend on the particular pyrazolopyridine derivative being synthesized .

- Results or Outcomes : The outcomes include the production of various pyrazolopyridine derivatives that can be used in further chemical reactions .

Synthesis of Substituted Pyrazoles

- Application Summary : 5-Amino-pyrazoles can be used to synthesize substituted pyrazoles .

- Methods of Application : The specific methods of application would depend on the particular substituted pyrazole being synthesized .

- Results or Outcomes : The outcomes include the production of various substituted pyrazoles that can be used in further chemical reactions .

Synthesis of Pyrazolo[3,4,-b]pyridines

- Application Summary : 5-Amino-pyrazoles can be used to synthesize pyrazolo[3,4,-b]pyridines .

- Methods of Application : The specific methods of application would depend on the particular pyrazolo[3,4,-b]pyridine being synthesized .

- Results or Outcomes : The outcomes include the production of various pyrazolo[3,4,-b]pyridines that can be used in further chemical reactions .

properties

IUPAC Name |

3-amino-2-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-3(5)2-4(8)6-7/h2H,5H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPLFUJJHBGEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969118 | |

| Record name | 5-Amino-1-methyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-methyl-1H-pyrazol-3-ol | |

CAS RN |

54167-77-0 | |

| Record name | NSC73554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-methyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-methyl-2,3-dihydro-1H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)

![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)